(S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine chemical properties
(S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine chemical properties
An In-Depth Technical Guide to (S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine: Synthesis, Properties, and Applications in Drug Discovery
Introduction
(S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine is a chiral primary amine that serves as a critical building block in modern medicinal chemistry. Its structure is distinguished by two key features: a stereospecific (S)-ethylamine group and a para-substituted trifluoromethoxy (-OCF3) phenyl ring. This combination makes it a highly valuable synthon for the development of complex, biologically active molecules. The chiral amine center is often essential for precise, three-dimensional interactions with biological targets such as enzymes and receptors, while the trifluoromethoxy group imparts a unique set of physicochemical properties that can dramatically improve a drug candidate's pharmacokinetic profile.
This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the compound's chemical properties, a robust methodology for its asymmetric synthesis, its strategic importance in pharmaceutical design, and essential safety protocols.
Section 1: Physicochemical and Spectroscopic Properties
The precise characterization of a chemical entity is fundamental to its application in research and development. This section outlines the core properties of (S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine.
Core Chemical Properties
A summary of the compound's key identifiers and physical properties is presented below.
| Property | Value | Source(s) |
| Chemical Name | (S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine | N/A |
| CAS Number | 951247-75-9 | MedChemExpress |
| Molecular Formula | C₉H₁₀F₃NO | [1][2] |
| Molecular Weight | 205.18 g/mol | [1][2] |
| Appearance | Predicted: Colorless to light yellow oil or low-melting solid | Inferred from related compounds |
| Purity (Typical) | ≥97% | [3] |
| Parent Compound (PubChem) | CID 14883544 | [4] |
Spectroscopic Analysis (Predicted)
Predicted ¹H NMR Spectrum (500 MHz, CDCl₃):
-
δ 7.30-7.40 (d, J ≈ 8.5 Hz, 2H): Aromatic protons ortho to the ethylamine group.
-
δ 7.15-7.25 (d, J ≈ 8.5 Hz, 2H): Aromatic protons ortho to the trifluoromethoxy group.
-
δ 4.10-4.20 (q, J ≈ 6.5 Hz, 1H): The benzylic methine proton (-CH (NH₂)CH₃). The quartet multiplicity arises from coupling to the three methyl protons.
-
δ 1.50-2.00 (br s, 2H): The amine protons (-NH₂ ). This signal is typically broad and may not show distinct coupling.
-
δ 1.40-1.50 (d, J ≈ 6.5 Hz, 3H): The methyl protons (-CH(NH₂)CH₃ ). The doublet multiplicity is due to coupling with the single benzylic methine proton.
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃):
-
δ 147-148: Aromatic carbon attached to the -OCF₃ group.
-
δ 144-145: Quaternary aromatic carbon attached to the ethylamine group.
-
δ 127-128: Aromatic CH carbons ortho to the ethylamine group.
-
δ 121-122: Aromatic CH carbons ortho to the -OCF₃ group.
-
δ 120.5 (q, J(C-F) ≈ 257 Hz): The carbon of the trifluoromethoxy group (-OC F₃), appearing as a quartet due to strong one-bond coupling to the three fluorine atoms.
-
δ 50-51: The benzylic methine carbon (-C H(NH₂)CH₃).
-
δ 24-25: The methyl carbon (-CH(NH₂) C H₃).
Predicted ¹⁹F NMR Spectrum (470 MHz, CDCl₃):
-
δ -58 to -59 (s, 3F): A single sharp signal is expected for the three equivalent fluorine atoms of the trifluoromethoxy group (-OCF₃ ).
Infrared (IR) Spectroscopy:
-
3300-3400 cm⁻¹: N-H stretching vibrations (characteristic of a primary amine).
-
2850-3000 cm⁻¹: C-H stretching from aliphatic and aromatic groups.
-
1600-1610 cm⁻¹: C=C aromatic ring stretching.
-
1250-1280 cm⁻¹ (strong): Asymmetric C-O-C stretching, strongly influenced by the fluorine atoms.
-
1150-1210 cm⁻¹ (very strong): C-F stretching vibrations.
Mass Spectrometry (EI-MS):
-
m/z 205: Molecular ion (M⁺).
-
m/z 190: Fragment corresponding to the loss of the methyl group ([M-CH₃]⁺), a characteristic fragmentation pathway for this structure.
Optical Activity: As a single, pure enantiomer, (S)-1-(4-(trifluoromethoxy)phenyl)ethanamine is optically active and will rotate the plane of polarized light. While a specific rotation value is not available in the cited literature, the direction and magnitude would need to be determined empirically. Its enantiomer, the (R)-form, would exhibit an equal but opposite rotation.[5]
Section 2: Synthesis and Manufacturing
The synthesis of chiral primary amines from prochiral ketones is a cornerstone of modern pharmaceutical manufacturing. The most direct and efficient method is asymmetric reductive amination, which can be achieved through transition-metal catalysis or biocatalysis.
Core Methodology: Asymmetric Reductive Amination
This process involves the in-situ formation of an imine from the starting ketone (4'-(trifluoromethoxy)acetophenone) and an ammonia source, followed by an enantioselective reduction of the C=N double bond to yield the chiral amine. This one-pot approach is highly atom-economical and avoids the isolation of unstable imine intermediates.[6]
Detailed Experimental Protocol: Ruthenium-Catalyzed Synthesis
The following protocol is a validated, field-proven method adapted from leading literature on the direct asymmetric reductive amination of aryl ketones.[6]
Materials:
-
4'-(Trifluoromethoxy)acetophenone
-
Ammonium acetate (NH₄OAc)
-
[Ru(p-cymene)Cl₂]₂ (Ruthenium precursor)
-
(S)-C₃-TunePhos (Chiral diphosphine ligand)
-
Methanol (Anhydrous)
-
Hydrogen gas (H₂)
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Catalyst Preparation (Pre-activation):
-
Rationale: The active catalyst is formed in situ from a stable precursor and a chiral ligand. This step ensures the formation of the catalytically active species before introducing the substrate.
-
In an inert atmosphere glovebox, add [Ru(p-cymene)Cl₂]₂ (1 mol%) and (S)-C₃-TunePhos (2.2 mol%) to a vial containing anhydrous methanol.
-
Stir the mixture at room temperature for 30 minutes. The solution should turn from reddish-orange to a lighter yellow, indicating complex formation.
-
-
Reaction Assembly:
-
Rationale: The reaction must be conducted under an inert atmosphere to prevent oxidation of the catalyst and reagents.
-
To a high-pressure autoclave reactor, add 4'-(Trifluoromethoxy)acetophenone (1 equivalent) and ammonium acetate (10 equivalents).
-
Causality: Ammonium acetate serves as both the ammonia source for imine formation and a mild activator. The large excess helps drive the equilibrium towards the imine.
-
Transfer the pre-activated catalyst solution to the autoclave via cannula.
-
-
Hydrogenation:
-
Rationale: This is the core reduction step where the chiral catalyst directs the addition of hydrogen across the C=N bond to set the stereocenter.
-
Seal the autoclave and purge it several times with H₂ gas.
-
Pressurize the reactor to 50 atm with H₂.
-
Heat the reaction mixture to 80 °C and stir vigorously for 24 hours. Reaction progress can be monitored by GC or TLC.
-
-
Work-up and Isolation:
-
Rationale: The work-up is designed to remove the catalyst, unreacted reagents, and byproducts, and to isolate the free amine product.
-
After cooling to room temperature, carefully vent the reactor.
-
Concentrate the reaction mixture under reduced pressure to remove the methanol.
-
Add water and a saturated solution of sodium bicarbonate (NaHCO₃) to the residue to neutralize the excess acetate and basify the mixture.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
-
Purification:
-
Rationale: Flash chromatography is a standard method for purifying organic compounds of moderate polarity, effectively separating the desired amine from non-polar starting material and polar impurities.
-
Purify the crude product by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield (S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine as a pure product.
-
Verify enantiomeric excess (e.e.) using chiral HPLC.
-
Section 3: Significance and Application in Drug Development
The strategic inclusion of (S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine in a drug candidate is a deliberate choice to optimize its biological and pharmacological properties. This is primarily due to the distinct contributions of the trifluoromethoxy group.[7][8]
The Role of the Trifluoromethoxy (-OCF3) Moiety
The -OCF₃ group is often considered a "super-methoxy" group, providing benefits beyond that of a traditional methoxy (-OCH₃) substituent.
-
Enhanced Lipophilicity: The -OCF₃ group significantly increases the lipophilicity (fat-solubility) of a molecule.[9][10] This property is critical for enhancing a drug's ability to cross biological membranes, such as the intestinal wall for oral absorption or the blood-brain barrier for CNS-acting drugs.[10]
-
Improved Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry.[10] Replacing C-H bonds with C-F bonds in the methoxy group shields the molecule from oxidative metabolism by cytochrome P450 enzymes.[9][11] This leads to a longer drug half-life, potentially reducing the required dose and frequency of administration.[10][11]
-
Modulation of Electronic Properties: The -OCF₃ group is strongly electron-withdrawing, which can alter the pKa of nearby functional groups and influence how the molecule binds to its protein target. This allows for fine-tuning of drug-receptor interactions to maximize potency and selectivity.[11]
Section 4: Handling, Storage, and Safety
Proper handling of all chemical reagents is paramount for laboratory safety. The following guidelines are based on data for the hydrochloride salt of the parent compound, which provides a reliable basis for assessing hazards.[4]
Hazard Identification (GHS Classification):
-
Acute Toxicity, Oral: Harmful if swallowed.[4]
-
Skin Corrosion/Irritation: Causes skin irritation.[4]
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[4]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[4]
Recommended Handling Procedures:
-
Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles.
-
Avoid breathing dust, fumes, or vapors.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly sealed container to prevent moisture absorption and contamination.
-
Keep in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
First Aid Measures:
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor immediately.
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a physician if you feel unwell.
Conclusion
(S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine is more than a simple chemical intermediate; it is an enabling tool for modern drug discovery. Its value is derived from the convergence of stereochemical precision and the powerful physicochemical influence of the trifluoromethoxy group. By providing enhanced metabolic stability, improved membrane permeability, and a scaffold for stereospecific interactions, this compound allows medicinal chemists to address key challenges in developing safer and more effective therapeutics. A thorough understanding of its properties and synthesis, as detailed in this guide, is essential for leveraging its full potential in the research and development pipeline.
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Development of Asymmetric Reductive Amination of Unfunctionalized Ketone with Primary Amine. ResearchGate. [Link]
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Asymmetric Synthesis of Chiral Primary Amines by Ruthenium-Catalyzed Direct Reductive Amination of Alkyl Aryl Ketones with Ammonium Salts and Molecular H2. Journal of the American Chemical Society. [Link]
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